5-Aminoisophthalic acid

Catalog No.
S576512
CAS No.
99-31-0
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminoisophthalic acid

CAS Number

99-31-0

Product Name

5-Aminoisophthalic acid

IUPAC Name

5-aminobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

KBZFDRWPMZESDI-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-aminoisophthalic acid

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)O

The exact mass of the compound 5-Aminoisophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Aminoisophthalic acid (5-AIPA) is a highly versatile, functionalized aromatic dicarboxylic acid utilized primarily as a premium building block in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers [1]. Structurally, it combines the rigid, chemically stable isophthalic acid backbone with a reactive primary amine at the 5-position. From a procurement perspective, this specific molecular architecture makes 5-AIPA an essential precursor when baseline structural integrity must be paired with secondary chemical reactivity. It is heavily prioritized in industrial and academic workflows requiring tunable gas adsorption, enhanced polymer solubility, or the enablement of post-synthetic modifications that are impossible with unfunctionalized analogs [1].

Substituting 5-Aminoisophthalic acid with its closest unfunctionalized analog, isophthalic acid (IPA), routinely results in process or application failure. In polymer synthesis, standard IPA yields rigid-rod aromatic polyamides that are notoriously insoluble and highly difficult to process into films or membranes without harsh, corrosive solvents [1]. In MOF manufacturing, IPA completely lacks a reactive pendant group, reducing gas adsorption selectivity and rendering covalent post-synthetic modification (PSM) impossible [2]. Furthermore, substituting with the direct precursor, 5-nitroisophthalic acid, fails because the nitro group is strongly electron-withdrawing and non-nucleophilic; it cannot act as an AB2 monomer for hyperbranched polymers, nor can it provide the hydrogen-bond donating capability required for selective CO2 capture or targeted heavy metal scavenging [1][2].

Enhanced CO2 Adsorption Capacity via Amine-Functionalized Pores

The incorporation of 5-Aminoisophthalic acid into MOF topologies directly enhances carbon capture metrics compared to unfunctionalized linkers. In a breakthrough study evaluating Ti-based MOFs (MIP-207), substituting the standard ligand with 25% 5-AIPA increased the CO2 capture capacity to 2.91 mmol/g at 25 °C, representing a 43.3% improvement over the unmodified baseline MOF [1]. The polar amino group provides targeted dipole-quadrupole interactions with CO2, significantly elevating dynamic adsorption capacity and CO2/N2 separation factors [1].

Evidence DimensionCO2 capture capacity at 25 °C
Target Compound Data2.91 mmol/g (in 25% 5-AIPA modified Ti-MOF)
Comparator Or BaselineUnmodified baseline MOF (lacking 5-AIPA)
Quantified Difference43.3% higher CO2 adsorption capacity
Conditions25 °C, 1 atm, dynamic breakthrough experiment

Procuring 5-AIPA for MOF synthesis directly translates to significantly higher efficiency in carbon capture and separation applications compared to unfunctionalized linkers.

Disruption of Rigid-Rod Insolubility in Aromatic Polyamides

Aromatic polyamides synthesized from standard isophthalic acid are typically insoluble in common organic solvents, severely limiting their processability. By utilizing 5-AIPA or its derivatives as monomers, the resulting polyamides exhibit excellent solubility in polar aprotic solvents such as NMP, DMAc, DMSO, and DMF at room temperature (e.g., forming stable solutions at 0.5% w/v) [1]. The introduction of the bulky, functionalized pendant group disrupts the dense packing of the macromolecular chains, allowing the polymer to be readily cast into membranes [1].

Evidence DimensionSolubility in polar aprotic solvents (NMP, DMAc, DMF)
Target Compound DataHighly soluble (forms processable solutions at >0.5% w/v)
Comparator Or BaselineStandard unfunctionalized polyisophthalamides (insoluble or poorly soluble)
Quantified DifferenceTransition from insoluble rigid-rod structures to readily soluble, castable polymer networks
ConditionsRoom temperature dissolution in NMP/DMAc/DMF

Buyers manufacturing high-performance aromatic polyamides must use 5-AIPA to ensure the final polymer can be processed into membranes or films without requiring harsh, corrosive solvents.

Enabling Covalent Post-Synthetic Modification in Coordination Networks

5-Aminoisophthalic acid is uniquely suited for designing advanced functional materials because its uncoordinated -NH2 group survives solvothermal synthesis. This allows for post-synthetic modification (PSM) that is chemically impossible with standard isophthalic acid. For example, researchers successfully grafted dithioglycol onto the open metal sites and amino groups of a 5-AIPA-based Cu-MOF via coordination and covalent bonding, creating a highly specific adsorbent for both aqueous Hg2+ and vapor-phase Hg0[1]. Isophthalic acid cannot undergo this secondary functionalization [1].

Evidence DimensionAvailability of reactive sites for covalent grafting
Target Compound Data100% enablement of PSM via the free 5-position -NH2 group
Comparator Or BaselineIsophthalic acid (0% PSM capability)
Quantified DifferenceAbsolute qualitative shift (impossible vs. possible) in secondary functionalization
ConditionsSolvothermal MOF synthesis followed by chemical grafting with dithioglycol

For materials scientists designing targeted heavy metal sorption filters or drug delivery vehicles, 5-AIPA is mandatory because standard isophthalic acid cannot be chemically modified post-crystallization.

Synthesis of Amine-Functionalized MOFs for Carbon Capture

5-AIPA is the optimal linker choice for synthesizing MOFs intended for greenhouse gas mitigation. Because the pendant amino group significantly increases CO2/N2 selectivity and dynamic adsorption capacity, this compound is heavily procured for developing next-generation carbon capture and storage (CCS) adsorbents [1].

Production of Processable Hyperbranched Polyamides

In polymer chemistry, 5-AIPA serves as a critical AB2 monomer. It is the right choice for manufacturers aiming to produce high-performance aromatic polyamides and polyimides that require excellent thermal stability but must remain soluble enough in polar aprotic solvents to be cast into functional membranes or coatings [2].

Development of Heavy-Metal Scavenging Materials via PSM

For environmental remediation applications, 5-AIPA is utilized to build base frameworks that undergo post-synthetic modification. Its reactive amino group allows for the covalent attachment of thiol-based or other highly specific chelating groups, creating advanced sorbents capable of trapping toxic heavy metals like mercury from both liquid and vapor phases[3].

Physical Description

Light brown powder; [Alfa Aesar MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

181.03750770 Da

Monoisotopic Mass

181.03750770 Da

Heavy Atom Count

13

UNII

5R25Y7Y34D

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (32.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-31-0

Wikipedia

5-Aminoisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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